3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one
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Overview
Description
The compound “3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one” is an organic compound containing a bromophenoxy group, a methylpropyl group, and an oxadiazolone group . These groups are common in various organic compounds and can have different properties depending on their arrangement and the presence of other functional groups.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the bromophenoxy, methylpropyl, and oxadiazolone groups would contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place . The bromine atom in the bromophenoxy group could potentially be involved in substitution reactions .Scientific Research Applications
Oxadiazole Derivatives and Their Applications
Oxadiazole derivatives, known for their heterocyclic nature containing oxygen and nitrogen atoms, have been explored for various scientific applications due to their unique properties. The synthesis and study of oxadiazole compounds have shown significant interest due to their potential in pharmaceuticals, materials science, and chemistry.
Antioxidant and Antibacterial Activities : Derivatives of oxadiazole, specifically those incorporating phenolic groups, have been investigated for their antioxidant and antibacterial activities. Compounds containing the oxadiazole moiety have demonstrated significant antioxidant properties in assays compared to standard antioxidants like ascorbic acid. Additionally, these compounds have shown substantial antibacterial activity against both gram-positive and gram-negative bacteria, suggesting their potential in developing new antibacterial agents (S. A. Saoud et al., 2017).
Optical and Electronic Applications : Oxadiazole derivatives have been studied for their optical and electrochemical properties, indicating their potential use in electroluminescent devices and as electron-transporting materials. The introduction of different substituents can modulate the electronic structures of these compounds, affecting their optical absorption, photoluminescence, and electrochemical behavior, which is crucial for applications in light-emitting diodes (LEDs) and other electronic devices (Xiao-bing Zhang et al., 2007).
Bromophenol Derivatives and Their Applications
Bromophenol derivatives, characterized by the presence of bromine and phenol groups, have been extracted from natural sources like marine algae and have shown a range of bioactivities.
Natural Antioxidants : Bromophenol compounds isolated from marine algae have demonstrated potent antioxidant activities. These natural compounds can scavenge free radicals effectively, making them potential candidates for use in preventing oxidative stress-related diseases and in food preservation to prevent oxidative deterioration (Ke-kai Li et al., 2011).
Antibacterial Properties : Certain bromophenol derivatives have shown activity against a range of bacteria, suggesting their potential as antibacterial agents. The structural specificity of bromophenols contributes to their antibacterial efficacy, indicating the scope for further research in developing new antibiotics or antibacterial compounds (N. Xu et al., 2003).
Mechanism of Action
Mode of Action
Based on its structural similarity to other oxadiazole compounds, it may interact with its targets by forming hydrogen bonds or hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
The biochemical pathways affected by 3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one are currently unknown
Result of Action
The molecular and cellular effects of 3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses.
Action Environment
The action, efficacy, and stability of 3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . .
Safety and Hazards
properties
IUPAC Name |
3-[1-(4-bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-7(2)10(11-14-12(16)18-15-11)17-9-5-3-8(13)4-6-9/h3-7,10H,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTKPEQNOXRDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NOC(=O)N1)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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